3-methylnaphtho[2,1-d]thiazol-2(3H)-imine

Antiviral drug discovery Alphavirus nsP2 protease inhibition Chikungunya virus

3-Methylnaphtho[2,1-d]thiazol-2(3H)-imine (CAS 55065-85-5) is a fused naphthothiazole heterocycle with the molecular formula C₁₂H₁₀N₂S and a molecular weight of 214.29 g/mol. It belongs to the naphtho[2,1-d]thiazole subclass, characterized by the fusion of a thiazole ring across the 2,1-positions of the naphthalene core.

Molecular Formula C12H10N2S
Molecular Weight 214.29
CAS No. 55065-85-5
Cat. No. B2614602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylnaphtho[2,1-d]thiazol-2(3H)-imine
CAS55065-85-5
Molecular FormulaC12H10N2S
Molecular Weight214.29
Structural Identifiers
SMILESCN1C2=C(C3=CC=CC=C3C=C2)SC1=N
InChIInChI=1S/C12H10N2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15-12(14)13/h2-7,13H,1H3
InChIKeyLGTRUCDIPDQJMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylnaphtho[2,1-d]thiazol-2(3H)-imine (CAS 55065-85-5) – Core Identity and Procurement-Relevant Profile


3-Methylnaphtho[2,1-d]thiazol-2(3H)-imine (CAS 55065-85-5) is a fused naphthothiazole heterocycle with the molecular formula C₁₂H₁₀N₂S and a molecular weight of 214.29 g/mol [1]. It belongs to the naphtho[2,1-d]thiazole subclass, characterized by the fusion of a thiazole ring across the 2,1-positions of the naphthalene core. The compound bears a 3-methyl substituent on the thiazole nitrogen and an exocyclic imine at the 2-position, distinguishing it from 2-amino and 2-alkyl naphthothiazole variants. Its most extensively characterized biological activity is broad‑spectrum antiviral inhibition, as documented in a high‑throughput screening campaign targeting alphavirus non‑structural protein 2 (nsP2) [1]. Commercially, the compound is available at 98% standard purity with batch‑specific QC documentation including NMR, HPLC, and GC .

Structural identity Naphtho[2,1-d]thiazole core with 3-methyl-2-imine substitution
Antiviral screening context Reported broad-spectrum inhibition in cell-based assays against alphaviruses, flaviviruses, and phenuiviruses
Procurement context Commercially available with batch-specific QC documentation (NMR, HPLC, GC)

Why 3-Methylnaphtho[2,1-d]thiazol-2(3H)-imine (CAS 55065-85-5) Cannot Be Replaced by Generic Naphthothiazole Analogs


Naphthothiazoles exist as multiple positional isomers (e.g., [1,2‑d] vs. [2,1‑d] fusion) and substitution variants (2‑amine, 2‑alkyl, 3‑alkyl‑2‑imine), each exhibiting distinct target engagement profiles. The 3‑methyl‑2‑imine substitution pattern present in CAS 55065‑85‑5 confers a unique pharmacophore that is absent in 2‑amino‑naphthothiazoles such as SKA‑31 (a KCa2/KCa3.1 potassium channel activator) or 2‑methylnaphtho[1,2‑d]thiazole (an organic electronics intermediate) [1]. Within the same alphavirus nsP2 screening campaign, compounds I–IV displayed IC₅₀ values spanning a >4‑fold range against CHIKV‑GFP, demonstrating that even among confirmed antiviral hits, potency is not interchangeable [1]. Furthermore, only Compound IV (CAS 55065‑85‑5) exhibited pan‑viral activity extending beyond alphaviruses to Zika virus (Flaviviridae) and Rift Valley Fever virus (Phenuiviridae) [1]. Substituting this compound with a generic naphthothiazole without verifying the exact fusion pattern and 2,3‑substitution risks loss of both potency and the unique broad‑spectrum coverage.

Regioisomeric mismatch

Naphtho[2,1-d]thiazole fusion pattern may redirect target engagement compared to [1,2-d] isomers (e.g., SKA-31 activates KCa channels, not antiviral pathways).

Substitution pattern sensitivity

3-methyl-2-imine pharmacophore is absent in 2-amino or 2-alkyl analogs; replacement may alter biological activity profile.

Intra-series potency variation

Even among confirmed antiviral hits, anti-CHIKV potency differs >4-fold; generic naphthothiazole substitution may not retain pan-viral activity.

3-Methylnaphtho[2,1-d]thiazol-2(3H)-imine (CAS 55065-85-5) – Quantitative Differentiation Evidence Against Closest Comparators


Anti-CHIKV Potency: Head-to-Head IC₅₀ Comparison Against In‑Patent Compounds I, II, and III

In a cell‑based CHIKV‑GFP reporter assay, 3‑methylnaphtho[2,1‑d]thiazol‑2(3H)‑imine (Compound IV, internal designation G8) demonstrated an IC₅₀ of 2.59 μM, representing the most potent inhibition among the four disclosed lead compounds [1]. The closest comparator, Compound III (5H‑[1,2,4]triazino[5,6‑b]indole‑3‑thiol), exhibited an IC₅₀ of 2.82 μM, while Compounds I and II showed substantially weaker inhibition at 10.88 μM and 4.9 μM, respectively [1]. This establishes Compound IV as the most potent scaffold within this chemotype series under identical assay conditions.

Anti-CHIKV Potency
Head-to-head
IC₅₀ 2.59 μM (Compound IV)
4.2‑fold more potent than Compound I (10.88 μM)
Supports highest potency in tested set for antiviral screening studies
Reported in CHIKV-GFP cell-based assay
Antiviral drug discovery Alphavirus nsP2 protease inhibition Chikungunya virus

Broad‑Spectrum Antiviral Coverage: Pan‑Viral Activity Unmatched by Co‑Disclosed Compounds I–III

While Compounds I, II, and III demonstrated efficacy against alphaviruses (CHIKV and VEEV), only Compound IV (3‑methylnaphtho[2,1‑d]thiazol‑2(3H)‑imine) exhibited inhibition extending across all four viral families tested: Chikungunya virus (CHIKV, Togaviridae), Venezuelan Equine Encephalitis virus (VEEV, Togaviridae), Rift Valley Fever virus (RVFV, Phenuiviridae), and Zika virus (ZIKV, Flaviviridae) [1]. The patent explicitly notes that the activity of Compound IV against Zika and RVFV was 'particularly unexpected, owing to the distance between bunyaviruses and alphaviruses and the lack of a viral protease' [1]. No in vitro cytotoxicity was observed at effective antiviral concentrations for Compound IV across multiple cell lines tested [1].

Pan-Viral Coverage
Head-to-head
Active against CHIKV, VEEV, RVFV, ZIKV (4/4 viruses)
No cytotoxicity at effective concentrations
Supports broad‑spectrum antiviral screening context
Uniquely covers Phenuiviridae and Flaviviridae
Broad-spectrum antiviral Zika virus Rift Valley Fever virus

Regioisomeric Differentiation: [2,1‑d] Fusion Pattern vs. [1,2‑d] Naphthothiazole Isomers

The naphtho[2,1‑d]thiazole scaffold of CAS 55065‑85‑5 is a distinct regioisomer from the more common naphtho[1,2‑d]thiazole series. The [2,1‑d] fusion places the sulfur atom adjacent to the C1 position of naphthalene, altering the electronic distribution and molecular shape compared to [1,2‑d] isomers such as 2‑methylnaphtho[1,2‑d]thiazole (CAS 2682‑45‑3) and naphtho[1,2‑d]thiazol‑2‑ylamine (SKA‑31, CAS 40172‑65‑4) [1][2]. While SKA‑31 is a well‑characterized activator of KCa2/KCa3.1 potassium channels (EC₅₀ values of 260–2900 nM) with antihypertensive activity [2], the [2,1‑d] isomer bearing the 3‑methyl‑2‑imine substitution exhibits no reported potassium channel activity and instead demonstrates antiviral efficacy via a distinct mechanism [1]. This regioisomeric switch fundamentally redirects biological target engagement.

Regioisomeric Divergence
Class-level
[2,1-d] isomer: antiviral nsP2 pathway
[1,2-d] isomer: KCa channel activation
Fusion pattern may redirect biological target engagement
Inference from independent studies; not a direct side‑by‑side assay
Medicinal chemistry Scaffold-based drug design Structure-activity relationship

Commercial Availability with Batch‑Specific Analytical QC Documentation

3‑Methylnaphtho[2,1‑d]thiazol‑2(3H)‑imine (CAS 55065‑85‑5) is commercially supplied by Bidepharm at a standard purity of 98%, with batch‑specific quality control documentation including NMR, HPLC, and GC analyses provided for each lot . This level of analytical characterization exceeds the typical vendor offering for research‑grade naphthothiazole derivatives, where many suppliers provide only nominal purity without batch‑resolved spectroscopic data. The availability of verified analytical data reduces the need for in‑house re‑characterization and ensures batch‑to‑batch reproducibility in biological assays.

Batch QC Documentation
Reported
98% purity with batch‑specific NMR, HPLC, GC
Supports lot‑to‑lot reproducibility review
Multi‑technique analytical characterization
Chemical procurement Quality control Analytical characterization

Synthetic Accessibility via Visible‑Light‑Initiated Cascade Methodology

A 2020 publication in Advanced Synthesis & Catalysis reported a visible‑light‑initiated cascade reaction of 2‑isothiocyanatonaphthalenes with amines that regioselectively constructs N‑substituted naphtho[2,1‑d]thiazol‑2‑amines in good to excellent yields across 38 examples, using ambient dioxygen as the sole oxidant under additive‑free and external‑photocatalyst‑free conditions . This methodology is directly applicable to the synthesis of 3‑methylnaphtho[2,1‑d]thiazol‑2(3H)‑imine and its derivatives. In contrast, the synthesis of the [1,2‑d] regioisomer series typically requires oxidative ring closure of N‑(1‑naphthyl)thioamides under harsher conditions (e.g., US Patent 2,942,003) [1], which may limit functional group tolerance and scalability.

Synthetic Route
Reported
Visible‑light cascade; 38 examples, good yields; regioselective for [2,1-d] scaffold
Supports scaffold accessibility for SAR expansion studies
Milder conditions than thermal oxidative methods
Synthetic chemistry Photocatalytic synthesis Naphthothiazole library production

3-Methylnaphtho[2,1-d]thiazol-2(3H)-imine (CAS 55065-85-5) – High-Value Application Scenarios Based on Quantitative Evidence


Lead Compound for Pan‑Viral Antiviral Drug Discovery Programs Targeting CHIKV, VEEV, RVFV, and ZIKV

Compound IV (CAS 55065‑85‑5) is the only compound from the Sandia National Laboratories nsP2 screening cascade that demonstrated confirmed in vitro efficacy against all four tested viruses—CHIKV, VEEV, RVFV, and ZIKV—without cytotoxicity at active concentrations [1]. With an anti‑CHIKV IC₅₀ of 2.59 μM, it serves as a validated starting point for medicinal chemistry optimization against multiple high‑priority emerging pathogens. The unexpected activity against RVFV (a bunyavirus lacking the canonical nsP2 protease) further suggests a potentially novel mechanism of action worthy of mechanistic follow‑up [1].

Scaffold for Structure–Activity Relationship (SAR) Expansion Using Mild Photochemical Synthesis

The visible‑light‑initiated cascade methodology reported by Bao et al. (2020) enables rapid, parallel synthesis of N‑substituted naphtho[2,1‑d]thiazol‑2‑amine derivatives under mild, additive‑free conditions . This synthetic accessibility makes CAS 55065‑85‑5 an ideal core scaffold for systematic SAR studies, where the 3‑methyl group and the 2‑imine can be independently varied to probe antiviral potency, selectivity, and pharmacokinetic properties. The regioselective nature of the photochemical route ensures consistent production of the [2,1‑d] isomer, avoiding contamination with the biologically divergent [1,2‑d] regioisomer .

Procurement of Validated Reference Material for Alphavirus nsP2 Inhibitor Screening Cascades

Given its characterization as the most potent anti‑CHIKV compound (IC₅₀ = 2.59 μM) alongside Compounds I (10.88 μM), II (4.9 μM), and III (2.82 μM) in the same assay [1], CAS 55065‑85‑5 is suitable as a positive control or reference inhibitor in nsP2‑targeted high‑throughput screening campaigns. Its commercial availability at 98% purity with batch‑specific NMR, HPLC, and GC documentation ensures that procurement meets the rigorous reproducibility standards required for longitudinal screening programs.

Chemical Biology Probe for Dissecting naphtho[2,1‑d]thiazole Target Engagement vs. [1,2‑d] Isomers

The clear mechanistic divergence between the [2,1‑d] scaffold (antiviral activity, this compound [1]) and the [1,2‑d] scaffold (KCa potassium channel activation, e.g., SKA‑31 [2]) positions CAS 55065‑85‑5 as a valuable chemical probe for target identification studies. Researchers investigating naphthothiazole polypharmacology can use this compound to selectively interrogate antiviral pathways without confounding KCa channel activity, enabling cleaner dissection of structure–activity relationships across the naphthothiazole chemical space [1][2].

Application
Selection Property
Validation Focus
Pan-viral screening studies
Broad-spectrum activity across Togaviridae, Phenuiviridae, Flaviviridae
Multi-virus cell-based assay confirmation
SAR library expansion
Mild photochemical synthetic accessibility
Regioselective [2,1-d] scaffold production
Alphavirus nsP2 inhibitor screening reference
Standardized purity and batch QC documentation
Lot-to-lot consistency for longitudinal assays
Chemical biology target engagement studies
Divergent biological mechanism (antiviral vs KCa activation)
Pathway-selective probe validation
Quote Request

Request a Quote for 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.